Phenol, 2-isononyl-4-methyl-
Description
2-Isononyl-p-cresol is an organic compound with the molecular formula C16H26O. It is a derivative of p-cresol, which is a type of phenol. This compound is characterized by the presence of an isononyl group attached to the para position of the cresol molecule. It is used in various industrial applications due to its unique chemical properties.
Properties
CAS No. |
28983-26-8 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
4-methyl-2-(7-methyloctyl)phenol |
InChI |
InChI=1S/C16H26O/c1-13(2)8-6-4-5-7-9-15-12-14(3)10-11-16(15)17/h10-13,17H,4-9H2,1-3H3 |
InChI Key |
ODLQBYYWVWMCQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isononyl-p-cresol typically involves the alkylation of p-cresol with isononyl alcohol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:
p-Cresol+Isononyl AlcoholAcid Catalyst2-Isononyl-p-cresol+Water
Industrial Production Methods
In industrial settings, the production of 2-Isononyl-p-cresol is often carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isononyl-p-cresol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Isononyl-p-cresol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its antimicrobial properties.
Industry: Used as an antioxidant in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Isononyl-p-cresol involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by disrupting the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Comparison with Similar Compounds
2-Isononyl-p-cresol can be compared with other similar compounds such as:
p-Cresol: The parent compound, which lacks the isononyl group.
o-Cresol and m-Cresol: Isomers of p-cresol with the methyl group in different positions.
2-Isononyl-o-cresol and 2-Isononyl-m-cresol: Compounds with the isononyl group attached to different positions on the cresol molecule.
The uniqueness of 2-Isononyl-p-cresol lies in its specific structural configuration, which imparts distinct chemical and physical properties compared to its isomers and other related compounds.
Q & A
Q. What experimental techniques are recommended for synthesizing and characterizing Phenol, 2-isononyl-4-methyl-?
Synthesis typically involves alkylation or substitution reactions, followed by purification via crystallization. For characterization:
- Nuclear Magnetic Resonance (NMR): Use ¹H NMR to confirm substitution patterns and alkyl chain integration, comparing chemical shifts to reference libraries .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and purity. Ensure ionization methods (e.g., ESI) are compatible with phenolic derivatives .
- Crystallography: Employ single-crystal X-ray diffraction (e.g., SHELX software suite) to resolve steric effects from bulky substituents like isononyl groups .
Q. How can hydrogen bonding influence the crystal packing of Phenol, 2-isononyl-4-methyl-?
Hydrogen bonding between the phenolic –OH and adjacent molecules dictates supramolecular assembly. Use graph set analysis (as per Etter’s formalism) to classify motifs (e.g., chains, rings) and predict stability. Polar solvents may disrupt these interactions, requiring non-polar media for crystallization .
Q. What computational methods are suitable for predicting the thermochemical properties of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for atomization energies and ionization potentials. Basis sets like 6-31G(d) are recommended for alkylphenols. Validate results against experimental thermochemical data (e.g., combustion calorimetry) .
Advanced Research Questions
Q. How can researchers resolve contradictions in adsorption data for Phenol, 2-isononyl-4-methyl- in environmental studies?
Adsorption isotherms (Langmuir, Freundlich) may show variability due to:
- Surface heterogeneity: Use statistical physics models (e.g., Liu model) to account for multi-site binding.
- pH effects: The phenolic –OH group’s pKa (~10) influences ionization; conduct experiments across pH 4–12 to isolate electrostatic vs. hydrophobic interactions .
- Competing solutes: Pre-equilibrate adsorbents with background electrolytes (e.g., NaCl, CaCl₂) to mimic real environmental matrices .
Q. What strategies optimize the reproducibility of photocatalytic degradation studies involving this compound?
- Experimental design: Standardize light intensity (e.g., 365 nm UV, 1.5 mW/cm²) and catalyst loading (e.g., TiO₂ at 1 g/L).
- Analytical controls: Use HPLC with UV/Vis detection to track degradation intermediates. Confirm mineralization via TOC analysis.
- Data normalization: Report rate constants (k) relative to photon flux and reactor geometry to enable cross-study comparisons .
Q. How can crystallographic data for Phenol, 2-isononyl-4-methyl- be refined when heavy atoms are absent?
For low-Z structures (C, H, O), leverage high-resolution synchrotron data (λ < 1 Å) to enhance electron density maps. Apply SHELXL’s restraints for flexible alkyl chains and use Hirshfeld atom refinement (HAR) to model hydrogen positions. Validate thermal displacement parameters (ADPs) with TLS refinement .
Q. What advanced statistical methods are critical for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Multivariate regression: Address collinearity between substituent parameters (e.g., logP, Hammett σ) using partial least squares (PLS) regression.
- Bayesian inference: Quantify uncertainty in IC₅₀ values from replicate assays.
- Cluster analysis: Group compounds by substituent effects (e.g., electron-withdrawing vs. donating) to identify outliers in bioactivity trends .
Methodological Notes
- Data Reporting: Adhere to IUPAC guidelines for numerical precision (e.g., report uncertainties in thermochemical data as ±2σ) .
- Software Tools: For computational studies, cite benchmarked functionals (e.g., B3LYP ) and crystallography suites (e.g., SHELX ).
- Ethical Compliance: Disclose solvent disposal protocols (e.g., EPA Method 8041 for phenolic waste) in environmental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
